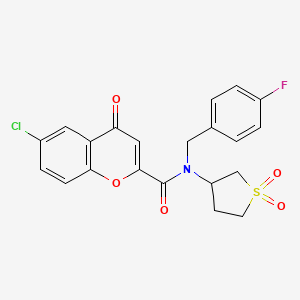

6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-4-oxo-4H-chromene-2-carboxamide

Beschreibung

This compound is a synthetic chromene-carboxamide derivative characterized by a 4-oxo-4H-chromene backbone substituted with a chlorine atom at position 6, a 4-fluorobenzyl group, and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The compound’s crystallographic parameters, including bond lengths and angles, were likely refined using SHELX software, a widely adopted tool for small-molecule structural analysis .

Eigenschaften

Molekularformel |

C21H17ClFNO5S |

|---|---|

Molekulargewicht |

449.9 g/mol |

IUPAC-Name |

6-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C21H17ClFNO5S/c22-14-3-6-19-17(9-14)18(25)10-20(29-19)21(26)24(16-7-8-30(27,28)12-16)11-13-1-4-15(23)5-2-13/h1-6,9-10,16H,7-8,11-12H2 |

InChI-Schlüssel |

NETVYWRALROZQS-UHFFFAOYSA-N |

Kanonische SMILES |

C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)F)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Chlor-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-Fluorbenzyl)-4-oxo-4H-chromen-2-carboxamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg könnte Folgendes beinhalten:

Bildung des Chromen-Kerns: Dies kann durch die Cyclisierung geeigneter Vorstufen unter sauren oder basischen Bedingungen erreicht werden.

Einführung der Chlor-Gruppe: Chlorierungsreaktionen unter Verwendung von Reagenzien wie Thionylchlorid oder Phosphorpentachlorid.

Anlagerung der Dioxidotetrahydrothiophenyl-Gruppe: Dieser Schritt könnte nukleophile Substitutions- oder Additionsreaktionen beinhalten.

Bildung der Carboxamid-Bindung: Dies kann durch Amidbindungsbildung unter Verwendung von Kupplungsreagenzien wie EDCI oder DCC erfolgen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Syntheseschritte beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen durchlaufen, insbesondere am Schwefelatom in der Dioxidotetrahydrothiophenyl-Gruppe.

Reduktion: Reduktionsreaktionen könnten die Carbonylgruppen in den Chromen- oder Carboxamid-Teilen angreifen.

Substitution: Die Chlor- und Fluorbenzyl-Gruppen können an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Nukleophile wie Amine oder Thiole und Elektrophile wie Alkylhalogenide.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise könnte die Oxidation Sulfoxide oder Sulfone ergeben, während die Reduktion Alkohole oder Amine erzeugen könnte.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus dieser Verbindung hängt von ihrem spezifischen biologischen Ziel ab. Im Allgemeinen könnte es mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Das Vorhandensein des Chromen-Kerns deutet auf eine potenzielle antioxidative Aktivität hin, während die Dioxidotetrahydrothiophenyl-Gruppe mit schwefelhaltigen Biomolekülen interagieren könnte.

Wirkmechanismus

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The presence of the chromene core suggests potential antioxidant activity, while the dioxidotetrahydrothiophenyl group might interact with sulfur-containing biomolecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Chromene-Carboxamide Derivatives

Key Findings:

Substituent Effects : The chlorine atom at position 6 in the target compound likely enhances electrophilic reactivity compared to methyl or fluorine substituents in analogs. This could influence binding affinity to enzymatic targets .

Sulfone vs. Sulfonamide Moieties : The 1,1-dioxidotetrahydrothiophen-3-yl group (sulfone) in the target compound may offer superior solubility over sulfonamide-containing analogs, as observed in SHELX-refined structures where sulfone groups reduce crystal packing density .

Fluorobenzyl vs. Thienylmethyl Groups : The 4-fluorobenzyl substituent provides a balance between aromatic π-stacking and polarity, contrasting with the thienylmethyl group’s higher lipophilicity, which may limit bioavailability.

Biologische Aktivität

The compound 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic derivative featuring a complex structure that combines elements from thiophene, chromene, and carboxamide functionalities. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure includes:

- A chromene moiety, which is known for various biological activities.

- A thiophene ring that contributes to the compound's electronic properties and biological interactions.

Biological Activity Overview

Recent studies have explored the biological activities of compounds similar to this compound. These investigations have primarily focused on:

- Enzyme Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

- Antioxidant Activity : The antioxidant potential has been assessed through various assays that measure free radical scavenging abilities.

- Cytotoxicity : Evaluations against cancer cell lines have been conducted to determine potential anticancer properties.

Enzyme Inhibition Studies

In vitro studies indicate that compounds structurally related to the target compound exhibit significant inhibitory effects on AChE and BChE. For instance, derivatives similar to this compound showed IC50 values ranging from 5.4 μM to 19.2 μM against these enzymes. The presence of electron-withdrawing groups, such as fluorine, has been correlated with enhanced inhibitory activity due to increased binding affinity to the enzyme active sites .

Antioxidant Activity

The antioxidant capacity of related compounds was evaluated using assays such as DPPH radical scavenging and ABTS assays. The findings suggest that these compounds can effectively neutralize free radicals, contributing to their potential therapeutic applications in oxidative stress-related conditions .

Cytotoxicity Assessments

Cytotoxicity studies were performed on various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The results indicated that certain derivatives exhibited promising cytotoxic effects with IC50 values suggesting selective toxicity towards cancer cells while sparing normal cells .

Case Studies and Research Findings

Several case studies have documented the biological activities of chromene derivatives:

- Multi-target Ligands : Research highlighted the design of multi-target-directed ligands based on chromene structures aimed at treating Alzheimer's disease by inhibiting cholinesterases and β-secretase .

- Structure Activity Relationship (SAR) : Detailed SAR studies revealed how modifications in substituents affected biological activity, providing insights into optimizing therapeutic efficacy .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.